molecular formula C24H27N5O2 B560661 GSK-J4 CAS No. 1373423-53-0

GSK-J4

カタログ番号: B560661
CAS番号: 1373423-53-0
分子量: 417.5 g/mol
InChIキー: WBKCKEHGXNWYMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK-J4は、ヒストン脱メチル化酵素の強力な阻害剤であり、特にジュモンジドメイン含有タンパク質D3(JMJD3)と染色体X上の遍在的に転写されるテトラトリコペプチドリピート(UTX)を標的としています。これらの酵素は、遺伝子のサイレンシングに関連する修飾である、ヒストンH3(H3K27me3)上のトリメチル化リシン27の脱メチル化に関与しています。 これらの酵素を阻害することにより、this compoundはH3K27me3レベルを上昇させることができ、さまざまな細胞プロセスに影響を与える可能性のある遺伝子発現の変化につながります .

準備方法

GSK-J4は、複数段階の化学プロセスを通じて合成されます。合成経路には通常、中間体の調製が含まれ、その後、特定の反応条件下で反応させて最終生成物を得ます。このプロセスには、縮合反応、環化、精製などのステップが含まれます。 工業的な生産方法には、これらのステップを最適化して収率と純度を高めること、および高性能液体クロマトグラフィー(HPLC)などの高度な技術を使用して精製することが含まれます .

化学反応の分析

Hydrolysis to Active Metabolite GSK-J1

GSK-J4 undergoes intracellular esterase-mediated hydrolysis to release GSK-J1, its bioactive form. This reaction is critical for its demethylase inhibition activity :GSK J4esterasesGSK J1+ethyl propanoate\text{GSK J4}\xrightarrow{\text{esterases}}\text{GSK J1}+\text{ethyl propanoate}

  • Key Data :
    • Hydrolysis occurs within 1–3 hours in cellular environments .
    • GSK-J1 exhibits IC₅₀ values of 8.6 μM (JMJD3) and 6.6 μM (UTX) .

Metal Chelation and Ionophore Activity

This compound acts as a Zn²⁺ ionophore, facilitating Zn²⁺ transport into cells and inducing metallothionein gene expression :

  • Mechanism :
    • Forms a complex with Zn²⁺ via its pyridyl-pyrimidine and benzazepine moieties.
    • Transiently elevates intracellular free Zn²⁺ concentrations (observed via live-cell imaging) .
Effect Experimental Evidence Reference
Zn²⁺ chelationAbrogation of MT1X induction by Zn²⁺ chelators (TPEN/EDTA) in myeloma cells
Metallothionein upregulation10–100-fold induction of MT1X in JJN3/AMO1 cells at 3–6 hours post-treatment

Inhibition of Histone Demethylases

GSK-J1 competitively inhibits KDM6A/B by binding to the catalytic JmjC domain, which requires Fe²⁺ and α-ketoglutarate (α-KG) :GSK J1+Fe2+Fe2+GSK J1 complex(Blocks KG binding)\text{GSK J1}+\text{Fe}^{2+}\rightarrow \text{Fe}^{2+}-\text{GSK J1 complex}\quad (\text{Blocks KG binding})

  • Structural Insights :
    • Pyridyl-pyrimidine biaryl motif coordinates Fe²⁺, displacing α-KG .
    • Increases H3K27me3 levels by >50% in HeLa cells at 25–50 μM .

Interactions with Ubiquitin-Proteasome System

This compound promotes proteasomal degradation of transcription factors (e.g., CREB) via ubiquitination :

  • Key Findings :
    • Reduces CREB half-life from 18 hours to 2 hours in U-937 leukemia cells .
    • Proteasome inhibitor MG132 rescues CREB degradation (p < 0.05) .

Redox Modulation and Stress Responses

This compound induces oxidative and endoplasmic reticulum (ER) stress pathways :

Pathway Effect Reference
ER stressUpregulates GRP78, ATF4, and caspase-12 (>2-fold in KG-1a AML cells)
ROS productionSuppresses H₂O₂-induced cell death in SH-SY5Y neurons (IC₅₀ = 0.25 μM)

Epigenetic Modulation of Retinoic Acid Metabolism

In dendritic cells, this compound alters histone methylation at raldh1/3 promoters, enhancing retinoic acid synthesis :

  • H3K4me3/H3K27me3 Dynamics :
    • ↑ H3K4me3 (permissive) and ↓ H3K27me3 (repressive) at raldh1/3 loci .
    • Synergizes with retinoic acid to upregulate raldh1 transcription by >5-fold .

科学的研究の応用

Cancer Therapeutics

GSK-J4 has shown promising results as an anticancer agent across multiple types of cancer. Its ability to inhibit histone demethylation plays a crucial role in regulating gene expression associated with tumor growth and proliferation.

Case Studies in Cancer Treatment

  • Acute Lymphoblastic Leukemia and Pediatric Brainstem Glioma: this compound demonstrated significant anticancer effects in both conditions, highlighting its potential as a novel therapeutic option. The compound effectively inhibited the proliferation of cancer cells by modulating H3K27 methylation levels, which are often dysregulated in cancers .
  • Retinoblastoma: In vitro and in vivo studies indicated that this compound significantly inhibited retinoblastoma cell proliferation, arrested the cell cycle at the G2/M phase, and induced apoptosis through the PI3K/AKT/NF-κB signaling pathway . This suggests that this compound could be a valuable addition to treatment regimens for retinoblastoma.
  • Prostate Cancer: this compound was found to reduce the proliferation of castration-resistant prostate cancer (CRPC) cells more effectively than wild-type androgen receptor cells. This indicates its potential as a targeted therapy for advanced prostate cancer .

Neuroprotection

This compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease.

Mechanisms of Neuroprotection

  • Parkinson's Disease Models: Research indicated that this compound mitigated dopaminergic neuron loss and motor deficits in Parkinson's disease models by reducing oxidative stress and modulating iron homeostasis. The compound increased the expression of ferroportin-1, an iron exporter, thereby providing a protective effect against iron-induced neurotoxicity .

Inflammatory Diseases

The compound has also shown efficacy in reducing inflammation, making it a candidate for treating inflammatory diseases.

Applications in Inflammatory Conditions

  • Inflammatory Colitis: this compound was demonstrated to attenuate inflammatory colitis by enhancing the tolerogenic potential of dendritic cells (DCs). It increased RALDH activity in DCs, promoting anti-inflammatory responses during colitis . This suggests that this compound could be beneficial in managing chronic inflammatory conditions.

Vascular Diseases

Recent studies have explored this compound's application in vascular diseases, particularly related to vascular smooth muscle cell proliferation.

Vascular Remodeling

  • Endometrial Hyperplasia: this compound has been shown to inhibit vascular smooth muscle cell proliferation and migration induced by platelet-derived growth factor (PDGF-BB). This inhibition was linked to decreased expression of Cyclin D1 and proliferating cell nuclear antigen (PCNA), suggesting its potential utility in treating vascular remodeling disorders .

Summary Table of Applications

Application AreaSpecific Use CasesMechanism
Cancer TherapeuticsAcute lymphoblastic leukemia, retinoblastomaInhibition of H3K27 demethylation
NeuroprotectionParkinson's diseaseReduces oxidative stress; modulates iron homeostasis
Inflammatory DiseasesInflammatory colitisEnhances tolerogenic DC responses
Vascular DiseasesEndometrial hyperplasiaInhibits smooth muscle cell proliferation

作用機序

GSK-J4は、JMJD3とUTXの活性を阻害することにより効果を発揮し、H3K27me3レベルの上昇につながります。この修飾は遺伝子のサイレンシングに関連しており、その上昇は、さまざまな細胞プロセスに影響を与える可能性のある遺伝子発現の変化をもたらす可能性があります。 この化合物は、小胞体ストレス関連のアポトーシスを誘導し、細胞周期調節、DNA損傷修復、酸化ストレスに関与する経路に影響を与える可能性があります .

類似化合物との比較

GSK-J4は、JMJD3とUTXを選択的に阻害する能力においてユニークであり、これらの酵素がエピジェネティックな調節において果たす役割を研究するための貴重なツールとなっています。類似の化合物には、次のものがあります。

生物活性

GSK-J4 is a selective inhibitor of the Jumonji domain-containing protein 3 (JMJD3), a histone demethylase that specifically targets trimethylated lysine 27 on histone H3 (H3K27me3). This compound has garnered attention for its potential therapeutic applications in various diseases, particularly cancer and inflammatory conditions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and implications for treatment.

This compound functions primarily by inhibiting JMJD3, leading to an increase in H3K27me3 levels. This modification is associated with gene repression, influencing cellular processes such as apoptosis, proliferation, and inflammation.

  • Histone Modification : this compound effectively reduces the enzymatic activity of JMJD3, resulting in elevated levels of H3K27me3 in glioma cells (U87 and U251), which correlates with decreased expression of oncogenes and tumor-promoting factors .
  • Apoptosis Induction : In glioma cell lines, this compound has been shown to significantly induce apoptosis. Flow cytometry analysis revealed a marked increase in apoptotic cells following treatment with this compound, while normal human cerebral microvascular endothelial cells (hCMEC) showed no significant change in apoptotic rates .

Biological Activity in Cancer Models

This compound has demonstrated anti-tumor efficacy across various cancer types:

  • Glioma : this compound selectively inhibits proliferation and migration of glioma cells while inducing apoptosis. Its effectiveness appears to be particularly pronounced in cells overexpressing JMJD3 .
  • Lung Adenocarcinoma : A study indicated that oncogenic KRAS mutations sensitize lung adenocarcinoma cells to this compound treatment. The compound enhances the expression of stress-related genes through the activation of the ATF4 pathway, leading to increased cell-cycle arrest and apoptosis .
  • Acute Lymphoblastic Leukemia : this compound has also shown potential as a therapeutic agent against T-cell acute lymphoblastic leukemia by inhibiting UTX, another demethylase involved in H3K27 regulation .

Cardioprotective Effects

Recent studies have highlighted the cardioprotective properties of this compound:

  • Palmitic Acid-Induced Injury : In models of cardiomyocyte injury induced by palmitic acid (PA), this compound significantly reduced lactate dehydrogenase (LDH) release, indicating decreased cell damage. The compound exhibited protective effects at both low (2.5 μM) and high (10 μM) concentrations .

Inflammatory Conditions

This compound's role extends into immunology, particularly concerning inflammatory responses:

  • Sepsis Model : In a mouse model of early sepsis, this compound treatment reduced pro-inflammatory cytokine production (e.g., IL-1β) and protected against septic death. This effect was mediated through the upregulation of miR-146a, which plays a critical role in modulating inflammatory responses .
  • Inflammatory Colitis : this compound has been shown to ameliorate symptoms in a dextran sodium sulfate-induced colitis model by reducing gut inflammation and altering T-cell populations within the gut mucosa. Notably, it decreased Th17 cell frequencies while increasing regulatory T-cells (Tregs), suggesting a shift towards an anti-inflammatory profile .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study FocusKey FindingsReference
Glioma Cell LinesInduces apoptosis; inhibits proliferation; increases H3K27me3 levels
Lung AdenocarcinomaEnhances stress gene expression; sensitizes cells to apoptosis
Cardiomyocyte InjuryProtects against PA-induced damage; reduces LDH release
SepsisReduces IL-1β production; protects against septic death
Inflammatory ColitisAmeliorates symptoms; alters T-cell populations

特性

IUPAC Name

ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKCKEHGXNWYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025774
Record name Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373423-53-0
Record name Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-{[2-(pyridin-2-yl)-6-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)pyrimidin-4-yl]amino}propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。